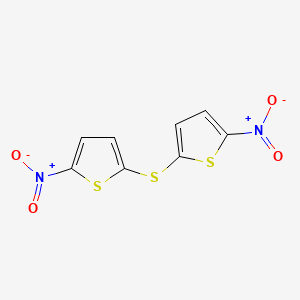
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone is a complex organic compound with the molecular formula C15H24N2O7 This compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic formation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced industrial techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce more reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Aplicaciones Científicas De Investigación
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins and other biomolecules. The pathways involved may include binding to active sites on enzymes or altering the conformation of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone include:
- 1,4,13-trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone
- 4,7,10-Trioxa-1,13-tridecanediamine
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of oxygen and nitrogen atoms within the cyclic structure. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
79688-15-6 |
|---|---|
Fórmula molecular |
C15H24N2O7 |
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
1,9,13-trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone |
InChI |
InChI=1S/C15H24N2O7/c18-12-2-4-14(20)23-8-1-9-24-15(21)5-3-13(19)17-7-11-22-10-6-16-12/h1-11H2,(H,16,18)(H,17,19) |
Clave InChI |
MUJAQADFBQTWFF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
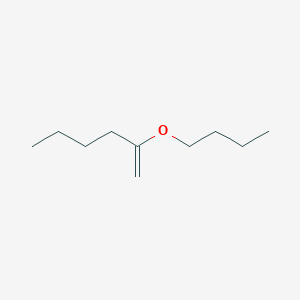
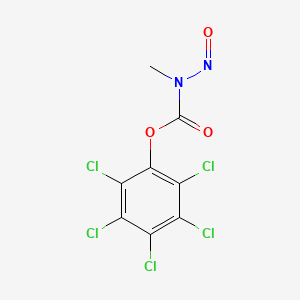
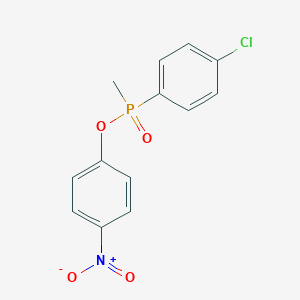
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)

![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
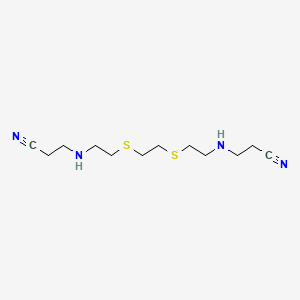
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
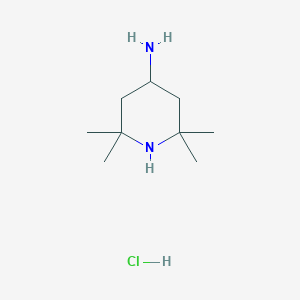
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
